4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
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Description
4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against various tumor cell lines . They are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been shown to induce apoptosis in cancer cells . This is often achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle and induce apoptosis . This suggests that the compound may interact with pathways related to cell growth and survival.
Result of Action
The result of the compound’s action is likely to be cell death through apoptosis, as suggested by studies on similar compounds . This is typically characterized by changes in cell morphology, such as cell shrinkage and nuclear fragmentation .
Biological Activity
4-Methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a carboxamide group, and a triazole moiety, which are known to contribute to various biological activities. The presence of these functional groups may influence the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H16N4OS |
Molecular Weight | 252.34 g/mol |
CAS Number | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit certain enzymes, particularly those involved in fungal and bacterial metabolism.
- Antitumor Activity : Compounds containing thiophene and triazole moieties have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : The structural features suggest potential antimicrobial activity, which is common among compounds containing triazole rings.
Structure-Activity Relationship (SAR)
Research has shown that modifications in the chemical structure can significantly impact biological activity:
- Methyl Substituents : The presence of methyl groups on the thiophene and triazole rings enhances lipophilicity and may improve membrane permeability.
- Carboxamide Group : This functional group is crucial for binding interactions with target proteins, enhancing the compound's efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds which provide insights into the potential efficacy of this compound.
Study 1: Antitumor Activity
A study published in MDPI evaluated thiazole-bearing compounds for their cytotoxic effects against cancer cell lines. The results indicated that modifications similar to those in our compound led to significant antiproliferative effects. For instance, compounds with a similar thiophene structure exhibited IC50 values in the low micromolar range against A431 and Jurkat cells .
Study 2: Antimicrobial Properties
Research on triazole derivatives showed promising antimicrobial activity against various pathogens. Compounds with structural similarities demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that our compound may also possess similar properties.
Study 3: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of triazole-containing compounds. It was found that these compounds could effectively inhibit key enzymes involved in metabolic pathways of fungi and bacteria, supporting their potential use as antimicrobial agents .
Properties
IUPAC Name |
4-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(5-17-8-14-7-15-17)16-13(18)12-4-10(3)6-19-12/h4,6-9,11H,5H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLEWVFKVRIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C=NC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.